3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile

描述

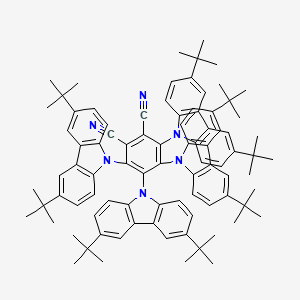

3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile (abbreviated as tCzPN-tBu) is a carbazole-substituted phthalonitrile derivative with a rigid, sterically hindered structure. Its molecular formula is C₈₈H₉₆N₆, and it features four 3,6-di-tert-butylcarbazole (tCz) groups symmetrically attached to a phthalonitrile core (Figure 1) . The tert-butyl substituents enhance solubility in organic solvents and reduce aggregation-induced quenching, making it suitable for optoelectronic applications such as thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs) .

The compound exhibits strong electron-withdrawing properties due to the nitrile groups and electron-donating carbazole moieties, resulting in a small singlet-triplet energy gap (ΔEₛₜ) that enables efficient reverse intersystem crossing (RISC) for TADF . Its HOMO and LUMO levels are approximately -5.5 eV and -2.7 eV, respectively, as determined by cyclic voltammetry .

属性

IUPAC Name |

3,4,5,6-tetrakis(3,6-ditert-butylcarbazol-9-yl)benzene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H96N6/c1-81(2,3)51-25-33-69-59(41-51)60-42-52(82(4,5)6)26-34-70(60)91(69)77-67(49-89)68(50-90)78(92-71-35-27-53(83(7,8)9)43-61(71)62-44-54(84(10,11)12)28-36-72(62)92)80(94-75-39-31-57(87(19,20)21)47-65(75)66-48-58(88(22,23)24)32-40-76(66)94)79(77)93-73-37-29-55(85(13,14)15)45-63(73)64-46-56(86(16,17)18)30-38-74(64)93/h25-48H,1-24H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVGTCJGWUABRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=C(C(=C(C(=C4C#N)C#N)N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)N8C9=C(C=C(C=C9)C(C)(C)C)C1=C8C=CC(=C1)C(C)(C)C)N1C2=C(C=C(C=C2)C(C)(C)C)C2=C1C=CC(=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H96N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1237.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile typically involves a multi-step process. One common method includes the reaction of 3,6-di-tert-butylcarbazole with a phthalonitrile derivative under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary but often involve catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized carbazole derivatives, while reduction can produce reduced forms of the compound .

科学研究应用

Organic Electronics

Organic Light-Emitting Diodes (OLEDs) : TTBCP has been extensively studied as a host material for OLEDs due to its efficient light emission and good charge transport properties. The carbazole units are known for their excellent hole-transporting abilities, which are essential for the functionality of OLED devices .

Table 1: Comparison of TTBCP with Other OLED Materials

| Compound Name | Key Features | Application |

|---|---|---|

| TTBCP | High thermal stability, excellent light emission | OLEDs |

| 4CzIPN | Donor–acceptor system with high redox stability | OLEDs |

| CBP | Common host material with moderate thermal stability | OLEDs |

Photonics and Photocatalysis

TTBCP exhibits significant photocatalytic properties, making it suitable for applications in photonics. It has been investigated for its potential in photoactivated processes , such as photocatalytic transformations that can facilitate visible-to-ultraviolet photon up-conversion. This property is particularly valuable in developing advanced photonic devices and improving energy conversion efficiencies.

Biological Applications

While specific biological activities of TTBCP are not extensively documented, compounds with similar structures often exhibit interesting biological properties. For instance, derivatives of carbazole have been noted for their anti-cancer and anti-inflammatory activities. Further research is needed to explore the direct biological effects of TTBCP in areas such as bioimaging or as fluorescent probes in cellular studies.

Synthesis and Production

The synthesis of TTBCP typically involves multi-step organic synthesis techniques. One common method includes the reaction of 3,6-di-tert-butylcarbazole with a phthalonitrile derivative under controlled conditions to ensure high yield and purity. The process often requires an inert atmosphere to prevent oxidation during synthesis.

Case Study 1: TTBCP in OLED Development

Recent studies have demonstrated that incorporating TTBCP into OLED architectures significantly enhances device performance due to its superior charge transport characteristics. Devices utilizing TTBCP showed improved efficiency and brightness compared to those using traditional materials.

Case Study 2: Photocatalytic Applications

Research exploring the photocatalytic capabilities of TTBCP highlighted its effectiveness in facilitating chemical reactions under UV light exposure. These findings suggest potential applications in environmental remediation processes where photocatalysts are employed to degrade pollutants.

作用机制

The mechanism of action of 3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile involves its interaction with various molecular targets and pathways. The highly steric tert-butyl groups at the 3,6-positions of each carbazole provide greater solubility and prevent the quenching of excitons by the formation of excimers between molecules. This enhances its photophysical properties, making it highly effective in applications such as OLEDs .

相似化合物的比较

tCzPN-tBu vs. 4CzIPN

- Substituents : The tert-butyl groups in tCzPN-tBu improve solubility and reduce intermolecular aggregation compared to unmodified 4CzIPN , which suffers from poor processability in solution-based OLED fabrication .

- Electronic Properties : The HOMO of tCzPN-tBu (-5.5 eV) is higher than that of 4CzIPN (-5.8 eV), indicating stronger electron-donating capacity due to the tert-butyl groups .

tCzPN-tBu vs. 4CzPN-Ph

- Steric Effects : The diphenylcarbazole groups in 4CzPN-Ph introduce greater steric hindrance, reducing conjugation and blue-shifting emission (480 nm vs. 456 nm in tCzPN-tBu ) .

- Charge Transport : tCzPN-tBu exhibits balanced hole/electron mobility (1.03×10⁻⁴ cm²V⁻¹s⁻¹ for holes, 7.35×10⁻⁴ cm²V⁻¹s⁻¹ for electrons) when used in host-guest OLED systems, whereas 4CzPN-Ph requires specialized hosts for optimal performance .

tCzPN-tBu vs. 5TCzBN

- Substitution Pattern : 5TCzBN has five carbazole groups, leading to a higher molecular weight (1490.13 g/mol) and deeper HOMO (-5.75 eV), which improves charge injection in OLEDs but reduces solubility .

- Emission : The additional carbazole group in 5TCzBN red-shifts emission to 480 nm compared to tCzPN-tBu (456 nm) .

Performance in Optoelectronic Devices

- TADF OLED Efficiency : tCzPN-tBu achieves external quantum efficiencies (EQEs) of ~20% in green-emitting OLEDs, outperforming 4CzIPN (EQE ~15%) due to enhanced RISC efficiency from its smaller ΔEₛₜ (~0.1 eV) .

- Photocatalytic Activity : tCzPN-tBu (as 4CzIPN-tBu ) catalyzes radical cascade cyclization reactions with visible light, achieving >90% yields in phosphorylated N-heteroaromatics synthesis, a feat unattainable with less stable analogs like 4CzIPN .

Stability and Processability

- Thermal Stability : The tert-butyl groups in tCzPN-tBu elevate its glass transition temperature (Tg) to 325°C , ensuring durability in high-temperature device fabrication .

- Solubility : tCzPN-tBu dissolves readily in toluene and chloroform, unlike methyl-modified analogs (e.g., m-4CzIPN ), which show negligible solubility improvements .

生物活性

3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile (CAS No. 1469705-93-8) is a complex organic compound notable for its unique structure and potential applications in various fields, particularly in photonics and biomedicine. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 1237.74 g/mol

- Structure : The compound features a phthalonitrile core with four carbazole moieties that enhance its solubility and stability due to the presence of bulky tert-butyl groups at the 3 and 6 positions of each carbazole unit.

Mechanisms of Biological Activity

Research indicates that the biological activity of 3,4,5,6-tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile may be attributed to several mechanisms:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its potential in cancer therapy by preventing oxidative damage to DNA and other cellular components.

- Photodynamic Therapy (PDT) : Due to its ability to generate reactive oxygen species (ROS) upon light activation, this compound is being investigated as a photosensitizer in photodynamic therapy for cancer treatment. The generated ROS can induce apoptosis in cancer cells while minimizing damage to surrounding healthy tissue.

- Cellular Uptake and Distribution : Studies have shown that the bulky tert-butyl groups facilitate cellular uptake by enhancing solubility in biological environments. This characteristic is vital for effective drug delivery systems.

Study on Anticancer Activity

A study published in the Journal of Physical Chemistry explored the photophysical properties of carbazole-based compounds similar to 3,4,5,6-tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile. The findings indicated that these compounds could effectively induce apoptosis in various cancer cell lines through ROS generation when exposed to light .

Antioxidant Studies

Research conducted on related carbazole derivatives demonstrated their ability to scavenge free radicals effectively. The antioxidant activity was measured using standard assays such as DPPH and ABTS radical scavenging tests. Results showed that these compounds significantly reduced oxidative stress markers in vitro .

Photodynamic Applications

In a recent study investigating photodynamic applications, it was found that 3,4,5,6-tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile could act as a heavy-atom-free triplet photosensitizer. This property allows it to harness energy for effective photon up-conversion processes essential in PDT .

Summary Table of Biological Activities

常见问题

Basic: What synthetic methodologies are recommended for preparing this compound with high purity, and how can purity be validated?

Methodological Answer:

The synthesis involves multi-step alkylation and substitution reactions. Key steps include:

- Alkylation of carbazole precursors : Use Williamson ether synthesis or nucleophilic substitution to introduce tert-butyl groups at the 3,6-positions of carbazole, leveraging bulky tert-butyl groups to enhance solubility and reduce aggregation .

- Phthalonitrile core assembly : React the substituted carbazole derivatives with tetrachlorophthalonitrile under inert conditions (e.g., N₂ atmosphere) using a catalyst like DBU (1,8-diazabicycloundec-7-ene) .

- Purification : Employ silica gel column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) followed by recrystallization from toluene/ethanol mixtures to achieve >97% purity . Validate purity via HPLC (retention time analysis) and ¹H/¹³C NMR to confirm absence of unreacted precursors .

Basic: What are the critical photophysical properties of this compound, and how are they experimentally characterized?

Methodological Answer:

Key properties include absorption/emission profiles, triplet exciton formation, and thermally activated delayed fluorescence (TADF) behavior.

- UV-Vis and fluorescence spectroscopy : Measure absorption (λ_abs) and emission (λ_em) in solvents of varying polarity (e.g., toluene, THF, DMSO) to assess solvatochromic effects .

- Time-resolved photoluminescence (TRPL) : Use time-correlated single-photon counting (TCSPC) or streak cameras to determine excited-state lifetimes (τ) and distinguish prompt fluorescence from delayed components .

- Quantum yield measurement : Integrate sphere setups quantify photoluminescence quantum yield (PLQY), critical for evaluating TADF efficiency .

Advanced: How can experimental designs validate its potential as a TADF emitter in OLEDs?

Methodological Answer:

- Energy gap (ΔE_ST) determination : Combine low-temperature (77 K) phosphorescence spectroscopy to estimate triplet (T₁) energy and fluorescence spectroscopy for singlet (S₁) energy. A small ΔE_ST (<0.3 eV) confirms TADF viability .

- Device fabrication : Co-deposit the compound as an emissive layer in OLED stacks (e.g., ITO/HIL/HTL/EML/ETL/LiF/Al). Measure external quantum efficiency (EQE) and electroluminescence (EL) spectra to assess performance .

- Transient electroluminescence (TEL) : Resolve delayed electroluminescence decay to confirm reverse intersystem crossing (RISC) .

Advanced: How can conflicting reports on excited-state lifetimes in different solvents be systematically addressed?

Methodological Answer:

- Solvent polarity screening : Test lifetimes in aprotic (e.g., toluene, DCM) vs. protic solvents (e.g., methanol) to isolate polarity effects. Use the Kamlet-Taft solvent parameters to correlate solvation effects with lifetime trends .

- Concentration-dependent studies : Dilute samples (10⁻⁶–10⁻³ M) to rule out aggregation-induced quenching. Dynamic light scattering (DLS) can detect nanoaggregates .

- Technique calibration : Cross-validate TCSPC with transient absorption spectroscopy to eliminate instrumentation artifacts .

Basic: How do structural features (e.g., tert-butyl groups) influence thermal stability and solid-state packing?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (T_d) under N₂. Bulky tert-butyl groups typically enhance thermal stability (T_d >300°C) by reducing molecular mobility .

- Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., π-π stacking distances). Steric hindrance from tert-butyl groups often leads to amorphous morphologies, reducing crystallinity .

- DSC analysis : Identify glass transition temperatures (T_g) to correlate with film-forming properties in device applications .

Advanced: How can computational methods predict charge-transfer characteristics and guide molecular optimization?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map HOMO (carbazole donors) and LUMO (phthalonitrile acceptor) distributions. Calculate ΔE_ST using TD-DFT .

- Marcus theory analysis : Estimate charge recombination rates using reorganization energies (λ) derived from vibrational frequency calculations .

- Machine learning : Train models on existing TADF datasets to predict emission wavelengths and ΔE_ST for structural derivatives .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation (H312/H332 hazard codes) .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation of dust/particulates .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies resolve discrepancies in reported PLQY values between thin films and solution states?

Methodological Answer:

- Film morphology control : Use atomic force microscopy (AFM) to assess roughness. Optimize deposition parameters (e.g., spin-coating speed) to minimize defects .

- Host-guest matrix screening : Blend the compound with inert hosts (e.g., CBP) at varying ratios (1–20 wt%) to suppress concentration quenching .

- Temperature-dependent PL : Compare PLQY at 298 K vs. 77 K to disentangle thermal and aggregation effects .

Basic: How is the compound’s solubility profile optimized for solution-processed device fabrication?

Methodological Answer:

- Solvent screening : Test solubility in chlorobenzene, o-dichlorobenzene, and 1,2,4-trimethylbenzene. High boiling points (>180°C) aid uniform film formation .

- Additive engineering : Introduce 1-8% vol. 1-chloronaphthalene to reduce coffee-ring effects during spin-coating .

- Sonication-assisted dissolution : Heat solutions to 50–60°C and sonicate for 30 minutes to achieve homogeneous dispersions .

Advanced: How do steric effects from tert-butyl groups influence intermolecular charge transport in thin films?

Methodological Answer:

- Space-charge-limited current (SCLC) measurements : Fabricate hole-only (ITO/PEDOT:PSS/compound/MoO₃/Au) and electron-only devices to extract carrier mobility (μ_h/μ_e). Compare with non-tert-butyl analogs .

- Grazing-incidence wide-angle X-ray scattering (GIWAXS) : Analyze molecular orientation and π-π stacking distances in films. Bulky groups often increase intermolecular spacing, reducing mobility .

- Monte Carlo simulations : Model charge hopping rates based on crystallographic data to predict structure-property relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。